molecular formula C30H31N3O2S B11047278 11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B11047278
M. Wt: 497.7 g/mol
InChI Key: WVNIZXFKUSIINO-UHFFFAOYSA-N
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Description

11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves a multi-step process. One common method includes the radical addition/cyclization reaction of o-isocyanodiaryl amines. This process is promoted by Fe(acac)2/TBHP, leading to the formation of 11-functionalized dibenzodiazepines . The reaction conditions are mild, and the process shows good functional group compatibility.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of continuous flow chemistry could be applied to scale up the synthesis. Continuous flow synthesis offers advantages such as improved reaction control, safety, and scalability .

Chemical Reactions Analysis

Types of Reactions

11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Various halogenating agents, organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing signal transduction pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other benzodiazepines. Its dibenzodiazepine core and functional groups make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C30H31N3O2S

Molecular Weight

497.7 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide

InChI

InChI=1S/C30H31N3O2S/c1-4-35-22-16-14-20(15-17-22)28-27-24(18-30(2,3)19-26(27)34)32-23-12-8-9-13-25(23)33(28)29(36)31-21-10-6-5-7-11-21/h5-17,28,32H,4,18-19H2,1-3H3,(H,31,36)

InChI Key

WVNIZXFKUSIINO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=S)NC5=CC=CC=C5

Origin of Product

United States

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